molecular formula C6H11F2N B1480538 (2,2-Difluoro-3,3-dimethylcyclopropyl)methanamine CAS No. 1934509-77-9

(2,2-Difluoro-3,3-dimethylcyclopropyl)methanamine

Cat. No.: B1480538
CAS No.: 1934509-77-9
M. Wt: 135.15 g/mol
InChI Key: UTNUCECZJQCGGS-UHFFFAOYSA-N
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Description

(2,2-Difluoro-3,3-dimethylcyclopropyl)methanamine is a chemical compound characterized by the presence of a cyclopropyl ring substituted with two fluorine atoms and two methyl groups, along with a methanamine group

Scientific Research Applications

(2,2-Difluoro-3,3-dimethylcyclopropyl)methanamine has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,2-difluoro-3,3-dimethylcyclopropylcarboxylic acid with a suitable amine under dehydrating conditions to form the desired methanamine derivative .

Industrial Production Methods

Industrial production of (2,2-Difluoro-3,3-dimethylcyclopropyl)methanamine may involve large-scale cyclopropanation reactions followed by amination processes. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluoro-3,3-dimethylcyclopropyl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce primary amines .

Mechanism of Action

The mechanism of action of (2,2-Difluoro-3,3-dimethylcyclopropyl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of fluorine atoms can enhance its binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2,2-Difluoro-3,3-dimethylcyclopropyl)methanamine lies in its combination of a cyclopropyl ring with fluorine and methanamine groups, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

(2,2-difluoro-3,3-dimethylcyclopropyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N/c1-5(2)4(3-9)6(5,7)8/h4H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNUCECZJQCGGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(F)F)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,2-Difluoro-3,3-dimethylcyclopropyl)methanamine
Reactant of Route 2
(2,2-Difluoro-3,3-dimethylcyclopropyl)methanamine
Reactant of Route 3
(2,2-Difluoro-3,3-dimethylcyclopropyl)methanamine
Reactant of Route 4
(2,2-Difluoro-3,3-dimethylcyclopropyl)methanamine
Reactant of Route 5
(2,2-Difluoro-3,3-dimethylcyclopropyl)methanamine
Reactant of Route 6
(2,2-Difluoro-3,3-dimethylcyclopropyl)methanamine

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